

Structure-Activity Relationship (SAR) of Long-Chain Alkylated Bromotriazoles

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Compound of Interest

Compound Name:	3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
CAS No.:	1240572-65-9
Cat. No.:	B2487890

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A Dual-Mechanistic Approach to Antimicrobial and Antifungal Design

Executive Summary

This technical guide analyzes the medicinal chemistry of long-chain alkylated bromotriazoles, a specialized class of amphiphilic heterocycles. These compounds bridge the gap between cationic surfactants (membrane disruptors) and azole pharmacophores (enzymatic inhibitors). By integrating a lipophilic alkyl tail (C8–C16) with a halogenated triazole head group, researchers can exploit two synergistic mechanisms: the "sigma-hole" effect of bromine for specific protein binding and the "cutoff effect" of alkyl chains for membrane permeabilization.

The Chemical Architecture: Design Rationale

The efficacy of long-chain alkylated bromotriazoles rests on a precise molecular balance between hydrophobicity and electronic specificity.

1.1 The Amphiphilic Scaffold

The molecule is bipartite:

- The Head (Polar/Reactive): A 1,2,3-triazole ring substituted with a bromine atom.[1][2] The triazole serves as a bioisostere for amide bonds and coordinates with heme iron in fungal CYP51. The bromine atom introduces a -hole—a region of positive electrostatic potential on the halogen's tip—facilitating halogen bonding with nucleophilic residues (e.g., carbonyl oxygens) in target proteins.
- The Tail (Hydrophobic): A long alkyl chain (typically to). This domain drives the molecule's partitioning into the lipid bilayer of microbial cell membranes.

1.2 Why Bromine?

Unlike chlorine or fluorine, bromine offers an optimal balance of lipophilicity (LogP) and polarizability.

- Halogen Bonding: The C–Br bond is highly directional. In the context of enzyme inhibition (e.g., Lanosterol 14 -demethylase), the bromine can anchor the inhibitor in the active site more effectively than a hydrogen atom.
- Metabolic Stability: Aryl/heteroaryl bromides block metabolic oxidation at the substituted position, prolonging half-life.

Synthetic Pathways[1][3]

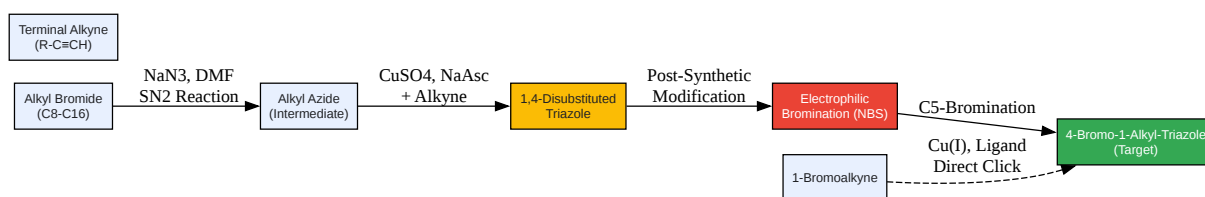
The most robust route to these scaffolds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry." This pathway ensures complete regioselectivity for the 1,4-disubstituted isomer.

2.1 Regioselective Synthesis Workflow

The synthesis typically proceeds via two strategies:

- Direct Cycloaddition: Reaction of a long-chain alkyl azide with a bromoalkyne.
- Post-Cyclization Halogenation: Cycloaddition of an alkyl azide with a terminal alkyne, followed by electrophilic bromination (e.g., using NBS).

Critical Consideration: Direct use of 1-bromoalkynes in CuAAC can sometimes lead to debromination or homocoupling. The use of stabilizing ligands (e.g., TBTA) is recommended.



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Figure 1: Synthetic workflow for generating alkylated bromotriazoles via CuAAC and post-synthetic modification.

SAR Analysis: The Biological Interface

The activity of these compounds is not linear; it follows a parabolic relationship known as the cutoff effect.

3.1 The Alkyl Chain "Cutoff Effect"

Quantitative data analysis consistently reveals that biological activity peaks at specific chain lengths.

Alkyl Chain Length	LogP (Approx)	Antimicrobial Activity (MIC)	Solubility	Dominant Mechanism
Short (C4 - C8)	< 3.0	Low / Inactive	High	Weak membrane insertion; insufficient hydrophobicity.
Medium (C10 - C12)	4.0 - 5.5	Optimal (Antibacterial)	Moderate	Perfect balance: disrupts lipid bilayer without aggregating.
Long (C14)	~ 6.5	Optimal (Antifungal)	Low	Deep membrane penetration; targets fungal sterols.
Very Long (C16+)	> 7.5	Diminished	Very Low	"Cutoff effect": Self-aggregation (micelles) prevents interaction with single cells.

Key Insight: For *Staphylococcus aureus* (Gram-positive), the C12 homolog is typically the most potent (MIC < 2 µg/mL). For *Candida albicans*, the C14 homolog often dominates due to the thicker fungal cell wall and ergosterol composition.

3.2 The Bromine Substituent Effect

Replacing the hydrogen at the C4/C5 position with bromine typically results in a 2-4 fold decrease in MIC (increased potency).

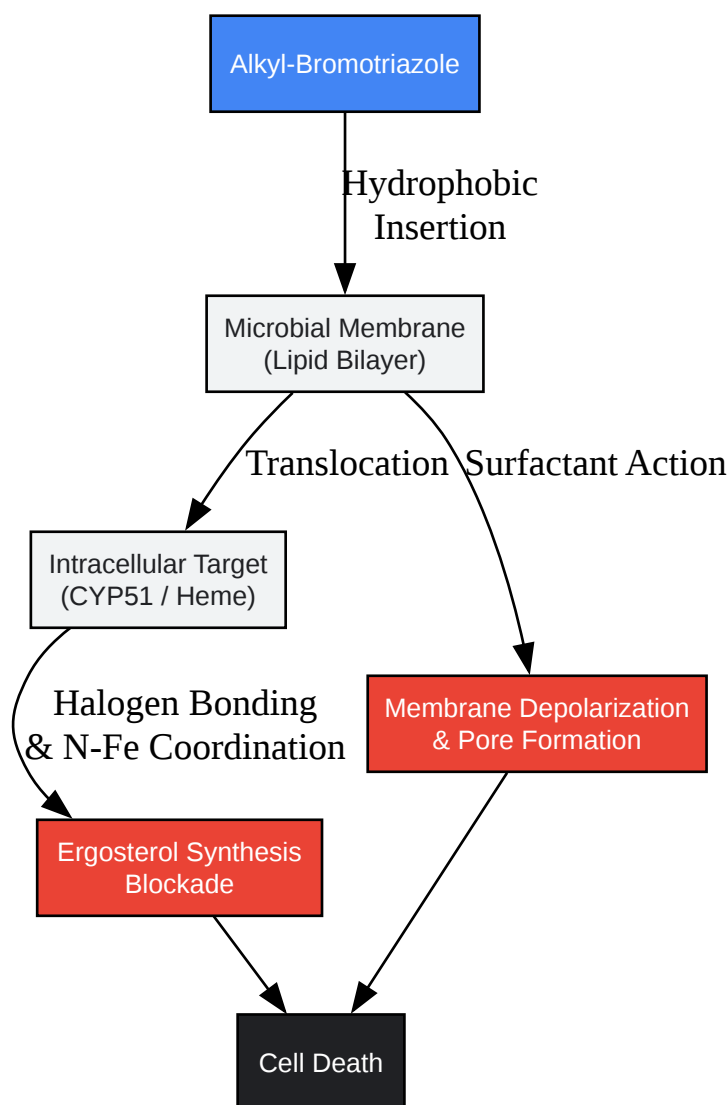
- Mechanism: The bromine atom enhances the lipophilicity of the head group, facilitating the initial adsorption of the cationic/polar triazole onto the negatively charged bacterial surface.
- Electronic Effect: The electron-withdrawing nature of Br lowers the pKa of the triazole protons (if any remain on the ring) or adjacent methylene protons, potentially altering

hydrogen bonding capability.

Mechanism of Action (MOA)

These compounds operate via a "Search and Destroy" dual mechanism.

- **Membrane Lysis (Fast Kinetic):** The alkyl tail inserts into the lipid bilayer. The polar bromotriazole head group stays at the interface, causing lateral expansion and pore formation. This leads to leakage of intracellular ions () and cell death.
- **Enzymatic Inhibition (Slow Kinetic):** If the molecule penetrates the cytoplasm, the triazole nitrogen (N3) binds to the heme iron of CYP51 (lanosterol 14 -demethylase), halting ergosterol biosynthesis. The bromine atom stabilizes this complex via halogen bonding with the enzyme pocket.



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Figure 2: Dual mechanism of action: Membrane disruption and enzymatic inhibition.

Experimental Protocols

5.1 Protocol: Synthesis of 4-Bromo-1-dodecyl-1,2,3-triazole

Rationale: This protocol uses the post-cyclization bromination route for higher yield and safety.

- Azide Formation: Dissolve 1-bromododecane (10 mmol) in DMF (20 mL). Add Sodium Azide (15 mmol). Stir at 60°C for 4 hours. Extract with diethyl ether. Caution: Azides are potentially explosive; keep low concentration.

- Click Reaction: To the crude azide, add phenylacetylene (or TMS-acetylene for unsubstituted core) (10 mmol),

(1 mmol), and Sodium Ascorbate (2 mmol) in

-BuOH:

(1:1). Stir at RT for 12h.
- Bromination: Isolate the triazole. Dissolve in

. Add N-Bromosuccinimide (NBS, 1.2 eq) and catalytic AIBN. Reflux for 2 hours.
- Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

5.2 Protocol: MIC Determination (Broth Microdilution)

Rationale: Standardized CLSI method for reproducibility.

- Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
- Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates. Final concentrations: 64 to 0.125 µg/mL.
- Inoculation: Add

CFU/mL of bacterial suspension (*S. aureus* ATCC 29213).
- Incubation: 37°C for 18-24 hours.
- Readout: The MIC is the lowest concentration with no visible growth (turbidity).
- Validation: Use Fluconazole and Vancomycin as positive controls.

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